methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole ring system
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization steps and large-scale esterification processes. The reaction conditions are carefully controlled to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential applications in drug discovery and development. Its structural features make it a candidate for studying enzyme inhibition and receptor binding, which are crucial in designing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with biological targets makes it a valuable lead compound in medicinal chemistry.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
- Methyl 4-{(E)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
- Methyl 4-{(E)-[2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
Uniqueness
Compared to these similar compounds, methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural variation can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
Biological Activity
Methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound that belongs to the class of thiazolotriazoles. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H16N4O3S with a molecular weight of 392.4 g/mol. The IUPAC name is 2-[4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide. The structure includes a thiazole ring fused with a triazole ring and a phenoxyacetamide group.
Property | Value |
---|---|
Molecular Formula | C20H16N4O3S |
Molecular Weight | 392.4 g/mol |
IUPAC Name | 2-[4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolotriazole derivatives. For instance, compounds similar to methyl 4-{(Z)-...} have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
A specific derivative exhibited an IC50 value of 64.5 μg/mL against HEK-293 cells and showed enhanced apoptosis in MDA-MB-231 cells by increasing levels of pro-apoptotic markers like P53 and Bax while decreasing anti-apoptotic Bcl-2 levels .
Antimicrobial Activity
Thiazolotriazoles have also been evaluated for their antimicrobial properties. Compounds derived from this class have shown effectiveness against various bacterial strains. For example, certain derivatives displayed significant antibacterial activity against pathogenic bacteria such as E. coli and Staphylococcus aureus .
The biological activity of methyl 4-{(Z)-...} is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor activity leading to changes in cell signaling.
- Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis .
Study on Anticancer Properties
In a study focusing on thiazolotriazole derivatives, it was found that one compound significantly inhibited tubulin polymerization in cancer cells. This disruption led to altered microtubule dynamics and ultimately induced apoptosis .
Study on Antimicrobial Efficacy
Another study evaluated various thiazolotriazole compounds for their antibacterial properties. The results indicated that these compounds not only inhibited bacterial growth but also had a low toxicity profile against normal human cells .
Properties
Molecular Formula |
C20H15N3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C20H15N3O3S/c1-12-5-3-4-6-15(12)17-21-20-23(22-17)18(24)16(27-20)11-13-7-9-14(10-8-13)19(25)26-2/h3-11H,1-2H3/b16-11- |
InChI Key |
LSZJUHHJTYHZGX-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Origin of Product |
United States |
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